Mass Shift Superiority
N-Acetyl-DL-alanine-d7 provides a nominal mass shift of +7 Da relative to the unlabeled analyte (N-acetyl-DL-alanine, MW 131.13 g/mol), increasing the molecular weight to 138.17 g/mol . In contrast, the d3 isotopologue yields a +3 Da shift (MW 134.15 g/mol), the d4 isotopologue a +4 Da shift (MW 135.16 g/mol), and the d6 isotopologue a +6 Da shift (MW 137.16 g/mol) .
| Evidence Dimension | Molecular weight (nominal mass) and mass shift relative to unlabeled analyte |
|---|---|
| Target Compound Data | 138.17 g/mol (+7 Da shift) |
| Comparator Or Baseline | N-Acetyl-DL-alanine-d3: 134.15 g/mol (+3 Da); N-Acetyl-DL-alanine-d4: 135.16 g/mol (+4 Da); N-Acetyl-DL-alanine-d6: 137.16 g/mol (+6 Da); Unlabeled N-Acetyl-DL-alanine: 131.13 g/mol (0 Da shift) |
| Quantified Difference | Target compound offers a 133% greater mass shift than d3 (+7 vs. +3 Da) and a 16.7% greater shift than d6 (+7 vs. +6 Da). |
| Conditions | Calculated based on molecular formulas (C5H2D7NO3 for d7 vs. C5H6D3NO3 for d3); applicable to MS detection |
Why This Matters
A larger mass shift improves chromatographic separation from the unlabeled analyte, reduces the risk of signal overlap in complex biological matrices, and enhances the accuracy of quantitative measurements in LC-MS/MS workflows.
